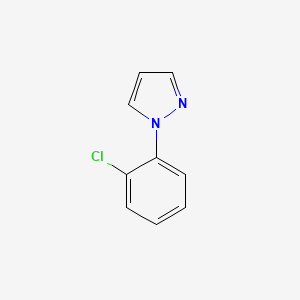

1-(2-Chlorophenyl)pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-chlorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXHPCKZSBQLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl Pyrazole and Its Derivatives

Classical Cyclocondensation Approaches

The cornerstone of pyrazole (B372694) synthesis has historically been the cyclocondensation reaction, which involves the formation of the heterocyclic ring from acyclic precursors in a single step. These methods are valued for their reliability and the use of readily available starting materials.

Hydrazine-Based Cyclocondensations with Carbonyl Systems

The reaction of a hydrazine (B178648), such as 2-chlorophenylhydrazine, with a suitable three-carbon carbonyl-containing fragment is a fundamental and widely employed strategy for constructing the pyrazole ring. mdpi.com This approach relies on the nucleophilic character of the hydrazine nitrogens attacking electrophilic carbonyl carbons, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the hydrazine and the carbonyl component. nih.gov

Reactions with 1,3-Dicarbonyl Compounds and Derivatives

A prevalent and robust method for pyrazole synthesis is the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comrsc.org This reaction, first reported by Knorr in 1883, typically involves the reaction of a β-diketone, β-ketoester, or β-ketoaldehyde with a substituted hydrazine. mdpi.comnih.gov For instance, reacting 2-chlorophenylhydrazine with a 1,3-diketone like acetylacetone (B45752) would yield 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole. ajgreenchem.com

However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products. nih.gov To address this, researchers have developed methods to control the regioselectivity. Strategies include the use of aprotic dipolar solvents or nano-ZnO catalysts, which have been shown to favor the formation of one isomer over the other. nih.gov Additionally, multicomponent reactions have been devised where the 1,3-diketone is generated in situ from an enolate and a carboxylic acid chloride, immediately followed by cyclization with a hydrazine, offering good to excellent yields and tolerance for diverse functional groups. beilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Ref |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 1,3,5-substituted pyrazole | 95% | nih.gov |

| Aryl hydrochloride hydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | Good | nih.gov |

| Enolates + Carboxylic acid chlorides | Hydrazines | LiHMDS | 1,3-Diketones (in situ) -> Pyrazoles | Good to Excellent | beilstein-journals.org |

α,β-Unsaturated Ketone Condensations and Subsequent Oxidation

The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another classical route to pyrazoles. mdpi.com This method proceeds through a two-step sequence. Initially, a Michael addition of the hydrazine to the carbon-carbon double bond of the unsaturated carbonyl compound occurs, followed by an intramolecular cyclization and dehydration to form a non-aromatic pyrazoline intermediate. beilstein-journals.orgresearchgate.net

This pyrazoline is then oxidized to the corresponding aromatic pyrazole. mdpi.combeilstein-journals.org The oxidation can often be achieved simply by exposure to air (ambient atmosphere), or by using a dedicated oxidizing agent to ensure complete conversion. beilstein-journals.orgrsc.org The choice of substituents on both the α,β-unsaturated ketone and the hydrazine allows for the synthesis of a diverse range of pyrazole derivatives. rsc.org

| Reactant 1 | Reactant 2 | Key Step | Product | Ref |

| β-aryl α,β-unsaturated ketones | Phenyl hydrazine | Oxidation | Pyrazole derived α-amino acids | rsc.org |

| α,β-unsaturated carbonyl compounds | Hydrazines | Oxidation of pyrazoline intermediate | Aromatic pyrazoles | beilstein-journals.org |

Advanced [3+2] Cycloaddition Strategies

More contemporary approaches to pyrazole synthesis often employ [3+2] cycloaddition reactions. These methods involve the reaction of a three-atom dipole with a two-atom dipolarophile to construct the five-membered pyrazole ring. They are prized for their high degree of atom economy and frequent control over regioselectivity.

1,3-Dipolar Cycloadditions Involving Diazo Compounds and Alkynes

The 1,3-dipolar cycloaddition between a diazo compound and an alkyne is a powerful and versatile method for synthesizing pyrazoles. rsc.org This reaction can be performed under various conditions, including microwave assistance, which can significantly reduce reaction times. clockss.org A key advantage is the ability to generate the often unstable diazo compounds in situ from stable precursors like tosylhydrazones or directly from aldehydes. acs.orgscispace.com

This in situ generation circumvents the need to handle potentially hazardous diazo compounds. acs.org The reaction of a diazo compound with a terminal alkyne typically proceeds with high regioselectivity, leading to the formation of 3,5-disubstituted pyrazoles. acs.org The reaction mechanism involves the concerted or stepwise addition of the 1,3-dipole (the diazo compound) across the triple bond of the alkyne. scispace.com

| Diazo Precursor | Dipolarophile | Conditions | Product Type | Ref |

| Aldehydes | Terminal Alkynes | One-pot, in situ diazo generation | 3,5-disubstituted pyrazoles | acs.org |

| Ethyl diazoacetate | Acetylene derivatives | Microwave heating (120–140 °C) | 5-ethoxycarbonylpyrazoles | clockss.org |

| α-chiral tosylhydrazones | Terminal Alkynes | Cascade: diazo formation -> cycloaddition -> rearrangement | Chiral pyrazoles | scispace.com |

Sydnone-Alkyne Cycloadditions for Substituted Pyrazoles

Sydnones, which are a class of mesoionic aromatic compounds, serve as effective 1,3-dipole synthons in cycloaddition reactions with alkynes to produce pyrazoles. whiterose.ac.ukcore.ac.uk This [3+2] cycloaddition-retrocycloaddition sequence offers a regiocontrolled route to various substituted pyrazoles. whiterose.ac.uk While thermal conditions for these reactions can be harsh, requiring high temperatures and long reaction times, the use of copper catalysts has been shown to significantly promote the reaction. whiterose.ac.uk

Interestingly, the choice of copper salt can direct the regiochemical outcome. For example, using Cu(OTf)₂ can favor the formation of 1,3-disubstituted pyrazoles, whereas Cu(OAc)₂ can lead to the corresponding 1,4-isomers. whiterose.ac.uk This methodology has been leveraged to create pyrazoles with substitution patterns that are not easily accessible through other synthetic routes. whiterose.ac.uk A copper-catalyzed one-pot, three-step procedure starting from arylglycines has been developed as a robust and general route to 1,4-disubstituted pyrazoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Key Feature | Ref |

| Sydnones | Terminal Alkynes | Cu(OTf)₂ | 1,3-disubstituted pyrazoles | Lewis acid activation of sydnone (B8496669) | whiterose.ac.uk |

| Sydnones | Terminal Alkynes | Cu(OAc)₂ | 1,4-disubstituted pyrazoles | In situ formation of Cu(I)-acetylide | whiterose.ac.uk |

| Arylglycines | Alkynes | Copper | 1,4-pyrazoles | Three-step, one-pot procedure | nih.gov |

Trifluorodiazoethane-Mediated Cycloadditions

The introduction of a trifluoromethyl (CF₃) group into a pyrazole ring can significantly alter its physicochemical and biological properties. A highly regioselective method for synthesizing 3-trifluoromethyl pyrazoles involves the silver-mediated cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) with alkynes. mdpi.com This process generates CF₃CHN₂ in situ from the readily available 2,2,2-trifluoroethylamine (B1214592) hydrochloride (CF₃CH₂NH₂·HCl). mdpi.com The reaction proceeds under mild conditions and is noted for its high functional group tolerance. mdpi.com

A related approach utilizes a one-pot (3+2) cycloaddition-isomerization-oxidation sequence between trifluorodiazoethane and styryl derivatives to produce 5-aryl-3-trifluoromethylpyrazoles. organic-chemistry.org Silver-catalyzed cycloaddition of trifluorodiazoethane with activated alkenes, such as dicyanoalkenes, has also been shown to yield aryl trifluoromethyl pyrazoles following the in situ elimination of a functional group like nitro or cyano. chinesechemsoc.orgacs.org This strategy allows for the dual incorporation of both trifluoromethyl and cyano groups into the pyrazole core in a single step. chinesechemsoc.org For the synthesis of a 1-(2-chlorophenyl)pyrazole derivative, the corresponding substituted hydrazine would be required in a subsequent or alternative reaction step, as this cycloaddition primarily forms the pyrazole core.

Table 1: Examples of Trifluorodiazoethane-Mediated Pyrazole Synthesis This table illustrates the types of pyrazoles that can be formed using this methodology. The incorporation of a 1-(2-chlorophenyl) group would typically involve a different synthetic step.

| Alkyne/Alkyne Derivative | Catalyst/Conditions | Product | Yield | Reference |

| Dicyanoalkenes | Ag-catalyzed, one-pot | Trifluoromethyl- and cyano-functionalized pyrazoles | Good | chinesechemsoc.org |

| Styryl derivatives | One-pot, mild conditions | 5-Aryl-3-trifluoromethylpyrazoles | Good | organic-chemistry.org |

| General Alkynes | Ag-mediated, in situ CF₃CHN₂ generation | 3-Trifluoromethyl pyrazoles | High | mdpi.com |

Base-Mediated Cycloadditions of 2-Alkynyl-1,3-Dithianes

A novel base-mediated [3+2] cycloaddition reaction has been developed for the regioselective synthesis of polysubstituted pyrazoles, utilizing 2-alkynyl-1,3-dithianes and sydnones. acs.org Sydnones, which are mesoionic heterocyclic compounds, act as the source of the N-N-C fragment, including the N-substituent that would form the 1-position of the pyrazole ring. By selecting a sydnone bearing a 2-chlorophenyl group, this method can directly produce this compound derivatives. acs.orgbeilstein-journals.org

This method leverages the umpolung (reactivity reversal) and nucleophilic characteristics of 2-alkynyl-1,3-dithianes to achieve efficient pyrazole formation under mild conditions with excellent regioselectivity. acs.org The dithianyl group in the resulting pyrazole product offers a versatile handle for further chemical transformations. acs.org

Table 2: Synthesis of Polysubstituted Pyrazoles via Dithiane Cycloaddition

| Sydnone Reactant | 2-Alkynyl-1,3-Dithiane Reactant | Conditions | Product | Yield | Reference |

| N-(4-methoxyphenyl)sydnone | 2-(Phenylethynyl)-1,3-dithiane | Base-mediated | 3-(1,3-Dithian-2-yl)-1-(4-methoxyphenyl)-4-phenyl-1H-pyrazole | 65% | acs.org |

| N-(2,2-difluorobenzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-yl)sydnone | 2-(Phenylethynyl)-1,3-dithiane | Base-mediated | 1-(2,2-Difluorobenzo[d] Current time information in Bangalore, IN.mdpi.comdioxol-5-yl)-3-(1,3-dithian-2-yl)-4-phenyl-1H-pyrazole | 62% | acs.org |

α-Diazosulfoximine Reactions for Pyrazolesulfoximines

A modern strategy for synthesizing pyrazoles containing a sulfoximine (B86345) moiety involves the use of α-diazosulfoximines. acs.org Sulfoximines are recognized as important functional groups in medicinal chemistry. nih.gov This synthetic route demonstrates the [3+2] cycloaddition of newly developed sulfoximine diazo compounds with various alkynes. acs.org

The synthesis begins with the preparation of α-diazosulfoximines, where the use of N-silyl sulfoximines facilitates the formation of monosubstituted diazo compounds. acs.orgnih.gov These reagents then react with alkynes bearing electron-withdrawing groups to form the corresponding pyrazolesulfoximines in good to excellent yields. acs.org The reaction provides a novel pathway to combine the pyrazole and sulfoximine chemotypes. acs.orgresearchgate.net Further derivatization, such as deprotection of the silyl (B83357) group, can yield unprotected pyrazolesulfoximines. acs.org

Table 3: Synthesis of Pyrazolesulfoximines

| α-Diazosulfoximine | Alkyne Reactant | Conditions | Product Type | Yield | Reference |

| N-(tert-Butyldiphenylsilyl)-S-methyl-S-phenylsulfoximine diazo | N,N-Dimethyl-2-propynamide | Cu(acac)₂, rt | 4-substituted-5-(sulfoximinoyl)-1H-pyrazole | 78% | acs.org |

| N-(tert-Butyldiphenylsilyl)-S-methyl-S-phenylsulfoximine diazo | 3-Butyn-2-one | Cu(acac)₂, rt | 4-substituted-5-(sulfoximinoyl)-1H-pyrazole | 92% | acs.org |

| N-(para-Methoxyphenyl)-S-methyl-S-phenylsulfoximine diazo | N-Phenyl-2-propynamide | Cu(acac)₂, rt | 4-substituted-5-(sulfoximinoyl)-1H-pyrazole | 71% | acs.org |

Multicomponent Reaction Pathways for Pyrazole Scaffolds

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, have become a highly efficient and atom-economical strategy for synthesizing complex molecules like pyrazoles. rsc.orgbeilstein-journals.orgmdpi.com A common MCR for pyrazole synthesis involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. rsc.org To synthesize this compound derivatives using this approach, 2-chlorophenylhydrazine would be used as the hydrazine component.

For instance, the synthesis of multisubstituted 5-aminopyrazoles can be achieved through a three-component condensation of phenylhydrazines, aldehydes, and malononitrile in an aqueous medium. rsc.org Other variations include four-component reactions of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to form fused pyranopyrazole systems. rsc.orgrsc.org These reactions often proceed through a series of transformations including condensation, cyclization, and rearrangement, all within a single reaction vessel. rsc.org The use of catalysts such as ytterbium perfluorooctanoate [Yb(PFO)₃] or green conditions like ultrasonic irradiation can enhance reaction rates and yields. rsc.orgbeilstein-journals.org

Table 4: Representative Multicomponent Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |

| Aldehyde | Malononitrile | Phenylhydrazine | NaPTS / Water | 5-Aminopyrazole | rsc.org |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Catalyst-free / Water (Ultrasonic) | Pyrano[2,3-c]pyrazole | rsc.org |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | beilstein-journals.org |

Heterocycle-Based Synthetic Routes

The transformation of existing heterocyclic rings into pyrazoles provides another important avenue for their synthesis. Pyranones, chromones, and benzotriazole-containing precursors are particularly useful starting materials for this purpose.

Transformations from Pyranones and Chromones

Pyranones and their benzo-fused analogs, chromones, are widely used heterocyclic precursors for pyrazole synthesis. mdpi.comnih.gov The reaction of chromones with hydrazine hydrate or substituted hydrazines, such as 2-chlorophenylhydrazine, typically leads to the formation of 3(5)-(2-hydroxyaryl)pyrazoles. nih.gov This transformation involves the opening of the pyran ring by the hydrazine followed by intramolecular cyclization to form the pyrazole ring. The reaction is often carried out in a solvent like ethanol (B145695) or pyridine (B92270) at reflux temperatures. mdpi.com

Similarly, 2,3-dihydro-4H-pyran-4-ones can be condensed with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF to afford 5-substituted pyrazoles in good yields. mdpi.comnih.gov These methods provide direct access to pyrazoles with a phenolic hydroxyl group, which can be a valuable functional handle for further modification.

Table 5: Pyrazole Synthesis from Chromones

| Chromone/Pyranone Substrate | Hydrazine Derivative | Conditions | Product Type | Yield | Reference |

| 2-Substituted Chromones | Hydrazine Hydrate | Ethanol, reflux | 3(5)-(2-Hydroxyaryl)-5(3)-substituted pyrazoles | N/A | nih.gov |

| 3-Benzylchromones | Hydrazine Hydrate | Pyridine, heat | 3(5)-(2-Hydroxyphenyl)pyrazoles | N/A | |

| 2,3-Dihydro-4H-pyran-4-ones | Arylhydrazines | Montmorillonite KSF, Ethanol | 5-Substituted Pyrazoles | 57-86% | mdpi.comnih.gov |

Synthesis via α-Benzotriazolylenones

A regioselective synthesis of 1,3,5-substituted pyrazoles can be achieved through the condensation of α-benzotriazolylenones with substituted hydrazines. nih.govorientjchem.orgorientjchem.org In this reaction, the benzotriazole (B28993) moiety acts as an excellent leaving group. nih.gov The process begins with a condensation reaction between the α-benzotriazolylenone and a hydrazine, such as 2-chlorophenylhydrazine, to form a pyrazoline intermediate. nih.govorientjchem.org Subsequent treatment of this intermediate in a basic medium leads to the elimination of the benzotriazole group, yielding the final pyrazole product. nih.govorientjchem.org This method has been successfully used to prepare 1-methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles with yields ranging from 50% to 94%. nih.gov

Table 6: Pyrazole Synthesis from α-Benzotriazolylenones

| α-Benzotriazolylenone | Hydrazine Derivative | Conditions | Product Type | Yield | Reference |

| General α-benzotriazolylenones | Methylhydrazine or Phenylhydrazine | Basic medium | 1-Methyl(aryl)-3-phenyl-5-alkyl(aryl)pyrazoles | 50-94% | nih.govorientjchem.org |

Specific Synthetic Procedures for this compound Analogs

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve specific substitution patterns. For analogs of this compound, several key methodologies have been established that offer high efficiency and control over the final molecular architecture.

Reactions Involving 2-Chlorotrityl Chloride and Pyrazole

The 2-chlorotrityl chloride group serves as a valuable protecting group and a reagent for the synthesis of N-substituted heterocyclic compounds. A specific analog of this compound, namely 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, has been prepared using this approach. researchgate.net

The synthesis involves the reaction of pyrazole with 2-chlorotrityl chloride. This method provides a direct route to introduce a bulky, substituted trityl group onto the pyrazole nitrogen atom, which can be useful in subsequent synthetic transformations or for creating specific molecular scaffolds. The title compound, also known as TRAM-34, was prepared following a synthetic strategy reported in the literature. researchgate.net

Table 1: Synthesis of 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|

The resulting compound, C22H17ClN2, crystallizes in the monoclinic space group P21/n. The molecular structure is characterized by significant dihedral angles between the pyrazole ring and the three phenyl rings, measuring 62.28 (9)°, 69.48 (9)°, and 71.30 (9)°. researchgate.net

Regioselective Condensation with Ynone Trifluoroborates

A highly efficient and regioselective method for synthesizing pyrazole derivatives involves the condensation of hydrazines with ynone trifluoroborates. sci-hub.se This approach yields pyrazole-5-trifluoroborates, which are stable and versatile intermediates for further functionalization. sci-hub.sesci-hub.se The reaction's high regiocontrol is a significant advantage over previous methods where selectivity was often variable. sci-hub.se

The general procedure involves reacting a substituted hydrazine with an ynone trifluoroborate. To synthesize an analog of this compound, (2-chlorophenyl)hydrazine (B82148) would be used as the hydrazine component. The condensation reaction proceeds to form the pyrazole ring, with the trifluoroborate group positioned at C5. sci-hub.se These borylated pyrazoles can then undergo further reactions, such as chemoselective halogenation and orthogonal Suzuki cross-couplings, to create fully functionalized pyrazole derivatives. sci-hub.se The stability of the trifluoroborate group allows it to remain intact while other parts of the molecule are modified. sci-hub.se

Table 2: General Reaction for 1-Aryl-5-trifluoroborate-pyrazoles

| Reagent 1 | Reagent 2 | Product Type | Key Feature | References |

|---|

Research has demonstrated that these condensation reactions can be scaled up and automated to produce libraries of pyrazole-based compounds for further study. sci-hub.se

Transition Metal-Free Protocols for Sulfonated Pyrazoles

The synthesis of sulfonated pyrazoles without the use of transition metals offers a more environmentally benign and cost-effective approach. A notable one-step method allows for the de novo construction of pyrazoles bearing two different sulfonyl groups. sci-hub.se This protocol involves the reaction of sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates, catalyzed by molecular iodine under mild, room-temperature conditions. researchgate.netsci-hub.se

This methodology has been successfully applied to the synthesis of 1-((2-chlorophenyl)sulfonyl)-3,5-dimethyl-4-tosyl-1H-pyrazole (4q), a complex sulfonated analog. sci-hub.se In this specific synthesis, 2-chlorobenzenesulfonohydrazide (B2678450) is reacted with pentane-2,4-dione (a 1,3-diketone) and sodium p-toluenesulfinate in acetonitrile (B52724), with potassium phosphate (B84403) and iodine. The reaction proceeds efficiently at room temperature. sci-hub.se

Table 3: Synthesis of 1-((2-Chlorophenyl)sulfonyl)-3,5-dimethyl-4-tosyl-1H-pyrazole (4q)

| Sulfonyl Hydrazide | 1,3-Diketone | Sodium Sulfinate | Product | Yield | Reference |

|---|

This transition-metal-free approach is valued for its operational simplicity, broad substrate scope, and the ability to introduce diverse sulfonyl groups onto the pyrazole skeleton in a single step. sci-hub.se

Reactivity and Functionalization of 1 2 Chlorophenyl Pyrazole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions

The dual nature of the 1-(2-chlorophenyl)pyrazole system, with its electron-rich pyrazole (B372694) and electron-deficient chlorophenyl moieties, allows for a variety of substitution reactions. These reactions can be directed to either the pyrazole or the chlorophenyl ring, often with high regioselectivity.

Halogenation Strategies, including Bromination at Pyrazole C4

The pyrazole ring is susceptible to electrophilic substitution, primarily at the C4 position, due to the directing effects of the two nitrogen atoms. nih.govglobalresearchonline.net Halogenation is a common electrophilic substitution reaction employed to functionalize the pyrazole core.

Bromination of the pyrazole ring at the C4 position is a well-established transformation. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) are commonly used. pharmdbm.com The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, to afford the 4-bromo-1-(2-chlorophenyl)pyrazole derivative in good yield. For instance, the bromination of 1-p-tolyl-1H-pyrazole can be achieved using bromine or NBS. The presence of the bromine atom at C4 then opens up avenues for further functionalization through cross-coupling reactions. whiterose.ac.uk

Chlorination and iodination at the C4 position can also be achieved using N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. whiterose.ac.uk These reactions provide access to a range of 4-halo-1-(2-chlorophenyl)pyrazoles, which are versatile intermediates for further synthetic manipulations. whiterose.ac.uk

It is important to note that if the C4 position is already substituted, electrophilic halogenation can be directed to other positions on the pyrazole ring, although this often requires more forcing conditions. researchgate.net

Table 1: Halogenation of 1-Arylpyrazole Derivatives

| Halogenating Agent | Position of Halogenation | Substrate | Product | Yield (%) | Reference |

| NBS | C4 | Pyrazole 5-trifluoroborate | 4-Bromo-pyrazole 5-trifluoroborate | - | whiterose.ac.uk |

| NCS | C4 | Pyrazole 5-trifluoroborate | 4-Chloro-pyrazole 5-trifluoroborate | 75 | whiterose.ac.uk |

| NIS | C4 | Pyrazole 5-trifluoroborate | 4-Iodo-pyrazole 5-trifluoroborate | 50 | whiterose.ac.uk |

| Br₂ | C4 | 1-p-tolyl-1H-pyrazole | 4-Bromo-1-p-tolyl-1H-pyrazole | - |

Data not available for all entries.

Nucleophilic Aromatic Substitution on the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). smolecule.comambeed.com This reactivity is enhanced by the electron-withdrawing nature of the pyrazole ring. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. smolecule.com

Common nucleophiles used in SNAr reactions with this compound derivatives include alkoxides, amines, and thiols. ambeed.com For example, reaction with sodium hydroxide (B78521) can lead to the formation of the corresponding hydroxyphenyl derivative. ambeed.com Similarly, reactions with amines or thiols can introduce amino or thioether functionalities, respectively. These reactions are typically carried out in the presence of a base and often require elevated temperatures. The ability to perform SNAr reactions on the chlorophenyl moiety provides a powerful tool for introducing a wide range of functional groups, further diversifying the chemical space accessible from the this compound scaffold.

Oxidation and Reduction Pathways

The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule. The pyrazole ring itself is generally resistant to oxidation due to its aromatic character. globalresearchonline.netpharmajournal.net However, substituents on the pyrazole or phenyl rings can be oxidized. For instance, a side chain on the pyrazole ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate. pharmajournal.net

Reduction of the pyrazole ring is possible under catalytic hydrogenation conditions, leading first to pyrazoline and then to pyrazolidine. globalresearchonline.netpharmajournal.net These reduced heterocycles are stronger bases than the parent pyrazole. pharmajournal.net

The chlorophenyl group can also participate in reduction reactions. For example, a nitro group on the phenyl ring can be reduced to an amino group. The carboxylic acid functionality, if present, can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165). smolecule.com Bratenko et al. reported the reduction of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using sodium borohydride to yield the corresponding alcohol. semanticscholar.org

N-Alkylation Chemistry of Pyrazole Nitrogen Atoms, including Regioselectivity

N-alkylation of pyrazoles that are unsubstituted at the N1 position is a common method for introducing diversity. However, for asymmetrically substituted pyrazoles, the alkylation can lead to a mixture of two regioisomers. nih.govrsc.org The regioselectivity of the N-alkylation of pyrazoles is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent used. nih.govresearchgate.net

In the case of 3-substituted pyrazoles, N1-alkylation is often favored. researchgate.net The use of bases like potassium carbonate in solvents such as DMSO has been shown to promote regioselective N1-alkylation. researchgate.net For example, the alkylation of ethyl 1H-pyrazole-3-carboxylate with various alkylating agents in the presence of K₂CO₃ predominantly yields the N1-substituted product. nih.gov The regioselectivity can sometimes be controlled by changing the reaction conditions; for instance, using sodium hydride in different solvents can drastically shift the product ratio. nih.gov

The steric bulk of substituents on the pyrazole ring can also direct the regioselectivity of N-alkylation. For instance, a bulky triphenylsilyl group at the C5 position can direct alkylation to the N1 position. researchgate.net

Table 2: Regioselectivity in N-Alkylation of Substituted Pyrazoles

| Pyrazole Substrate | Alkylating Agent | Base/Solvent | Major Regioisomer | Reference |

| 3-Substituted Pyrazoles | Various | K₂CO₃/DMSO | N1-alkylated | researchgate.net |

| Ethyl 1H-pyrazole-3-carboxylate | Various | K₂CO₃ | Ethyl 1-substituted pyrazole-3-carboxylates | nih.gov |

| Ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate | Various | - | Ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates | researchgate.net |

| 3(5)-Aryl-4-bromo-1H-pyrazole-5(3)-carboxylates | Various | Various | N1-alkylated (optimized) | rsc.org |

Detailed conditions and yields vary depending on the specific reactants.

Orthogonal Derivatization Strategies

Orthogonal derivatization involves the selective functionalization of different positions of the this compound scaffold in a stepwise manner, allowing for the controlled construction of complex molecules.

Selective Functionalization at Pyrazole C4 and C5 Positions

The C4 and C5 positions of the pyrazole ring can be selectively functionalized using a variety of methods. As discussed previously, the C4 position is readily halogenated. whiterose.ac.uk This halogen can then be used as a handle for further reactions, such as cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. whiterose.ac.uk

Functionalization at the C5 position can be achieved through methods like C-H bond activation. academie-sciences.fracademie-sciences.fr Palladium-catalyzed C-H arylation has been used to introduce aryl groups at the C5 position of pyrazoles. academie-sciences.fr To control the regioselectivity and prevent reaction at the more reactive C4 position, a blocking group can be introduced at C4. academie-sciences.fracademie-sciences.fr For example, an ester group at the C4 position can direct arylation to the C5 position. academie-sciences.fracademie-sciences.fr This ester group can then be removed, demonstrating its utility as a removable blocking group. academie-sciences.fr This strategy allows for the sequential and regiocontrolled introduction of different substituents at the C4 and C5 positions, providing a powerful tool for creating highly functionalized pyrazole derivatives. whiterose.ac.uk

Cross-Coupling Methodologies for Polysubstituted Analogs

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used to functionalize pyrazole heterocycles. ktu.edu These methods offer excellent selectivity and a broad tolerance for different functional groups, making them ideal for creating complex molecular architectures based on the this compound framework. ktu.edu The development of specialized ligands and pre-catalysts containing pyrazole moieties has further enhanced the efficiency and scope of these reactions. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely employed method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. For pyrazole systems, this reaction has been successfully applied to pyrazole triflates, which can be prepared from the corresponding pyrazolones. ktu.edu The coupling of a 1-phenyl-1H-pyrazol-3-yl triflate with various arylboronic acids, catalyzed by Pd(PPh₃)₄ with K₃PO₄ as the base, proceeds smoothly to yield 3-aryl-1-phenyl-1H-pyrazole derivatives in good yields. ktu.eduumich.edu The reaction times can vary depending on the specific boronic acid used. ktu.edu

| Pyrazole Substrate | Boronic Acid | Catalyst/Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Reflux | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 94 |

| 3-(Trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Reflux | 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 82 |

| 3-(Trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Reflux | 1-Phenyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde | 75 |

| 4-Acetyl-3-(trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | Reflux | 4-Acetyl-1,3-diphenyl-1H-pyrazole | 91 |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction provides a means of vinylating or arylating olefins and is noted for its high chemoselectivity and mild reaction conditions. mdpi.com While direct Heck reactions on the this compound core are not extensively documented in the provided context, intramolecular versions of this reaction have been used to synthesize fused heterocyclic systems. For example, palladium-mediated intramolecular Heck reactions of substituted 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines. researchgate.net

Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method has been effectively applied to pyrazole triflates to introduce alkynyl substituents. ktu.eduumich.edu The reaction of pyrazole triflates with phenylacetylene (B144264) under standard Sonogashira conditions [Pd(PPh₃)₂Cl₂, CuI, triethylamine] proceeds efficiently to afford the corresponding 3-(2-phenylethynyl)-1H-pyrazole derivatives. ktu.eduumich.edu Furthermore, cascade reactions involving a Sonogashira coupling followed by cyclization have been developed for the one-pot synthesis of substituted pyrazoles from N-propargyl sulfonylhydrazones. researchgate.net

| Pyrazole Substrate | Alkyne | Catalyst/Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 3-(Trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | Not specified | Not specified | 3-(2-Phenylethynyl)-1H-pyrazole-4-carbaldehyde | 70 |

| 4-Acetyl-3-(trifluoromethylsulfonyloxy)-1-phenyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | Not specified | Not specified | 4-Acetyl-3-(2-phenylethynyl)-1-phenyl-1H-pyrazole | 65 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. researchgate.net This reaction is a powerful method for the amination of aromatic rings and has been applied to the pyrazole core. nih.gov The C4-amination of 4-halo-1H-1-tritylpyrazoles has been investigated using various amines. nih.gov The success of the coupling can be dependent on the nature of the amine; for instance, Pd(dba)₂ with the tBuDavePhos ligand effectively catalyzes the coupling of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen, while reactions with primary amines that possess a β-hydrogen may result in lower yields due to competing β-elimination. nih.gov For alkylamines with a β-hydrogen, a CuI-mediated coupling with 4-iodo-1H-1-tritylpyrazole has proven more effective. nih.gov

Photoinduced Rearrangements and Ring Opening Reactions

The photochemical behavior of pyrazole derivatives encompasses a range of transformations, including cyclizations, rearrangements, and ring-opening reactions. researchgate.net The specific outcome is often dictated by the substitution pattern of the pyrazole ring and the irradiation conditions.

For 1-arylpyrazoles, such as those derived from this compound, photoinduced reactions can lead to complex fused heterocyclic systems. A notable example is the photocyclization of 5-(2-chlorophenyl)-1-phenylpyrazole. researchgate.net Upon irradiation with 254 nm light in cyclohexane, this compound undergoes an intramolecular cyclization to produce pyrazolo[1,5-f]phenanthridine (B1260251) in good yield. researchgate.net This transformation proceeds via the homolytic cleavage of the carbon-halogen bond. researchgate.net

In other systems, photo-excitation can induce ring-opening. For instance, the irradiation of certain pyrazolo[1,2-a]pyrazolones with visible light can lead to the cleavage of a C–N bond, initiating a ring-opening process. researchgate.net The resulting intermediates can then be trapped to form new, highly substituted pyrazole products. researchgate.net

| Pyrazole Substrate | Reaction Type | Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-(2-Chlorophenyl)-1-phenylpyrazole | Intramolecular Photocyclization | 254 nm irradiation | Cyclohexane | Pyrazolo[1,5-f]phenanthridine | researchgate.net |

| Methyl 1-aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates | Photoinduced Ring Opening (C-N cleavage) | Visible light (450 nm) | Dichloromethane | Highly substituted pyrazoles | researchgate.net |

| Terarylene containing a pyrazole and 3-hydroxypyran-4-one | ESIPT-promoted Ring Contraction | 365 nm irradiation | Acetic Acid | α-Hydroxy-1,2-diketone derivative | nih.govbeilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 1-(2-Chlorophenyl)pyrazole, offering precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the pyrazole (B372694) and chlorophenyl rings. The aromatic protons of the pyrazole ring generally appear as multiplets in the δ 6.5–7.8 ppm range. The protons on the 2-chlorophenyl group also produce characteristic signals in the aromatic region.

A representative ¹H NMR data set for a related compound, N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide, shows a doublet of doublets for the H-4 proton of the pyrazole ring at δ 6.41 ppm. arkat-usa.org The protons of the chlorophenyl ring appear as multiplets between δ 7.03 and 7.42 ppm. arkat-usa.org For this compound itself, the proton signals are expected in similar regions, with their specific chemical shifts and coupling constants providing unambiguous evidence of the compound's structure.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrazole and Chlorophenyl Moieties

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-4 | 6.41 | dd | 2.3, 1.9 |

| Chlorophenyl H-4' | 7.03 | td | 7.7, 1.6 |

| Chlorophenyl H-5' | 7.26 | td | 7.7, 1.5 |

| Chlorophenyl H-3' | 7.33 | dd | 8.2, 1.5 |

| Chlorophenyl H-6' | 8.35 | dd | 8.2, 1.5 |

Data derived from a related acetamide (B32628) derivative. arkat-usa.org

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the pyrazole ring typically resonate in the range of δ 105–145 ppm. The carbons of the 2-chlorophenyl ring also show distinct signals, with the carbon bearing the chlorine atom exhibiting a characteristic chemical shift.

In a study of a similar compound, N-(2-chlorophenyl)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide, the pyrazole carbons were observed at δ 131.8 (C-4), 143.7 (C-5), and 148.4 (C-3) ppm. arkat-usa.org The carbons of the chlorophenyl ring were found between δ 123.4 and 132.4 ppm. arkat-usa.org These values serve as a reliable reference for the expected chemical shifts in this compound.

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrazole and Chlorophenyl Moieties

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-3 | 148.4 |

| Pyrazole C-4 | 131.8 |

| Pyrazole C-5 | 143.7 |

| Chlorophenyl C-1' | 132.4 |

| Chlorophenyl C-2' | 125.2 |

| Chlorophenyl C-3' | 129.7 |

| Chlorophenyl C-4' | 127.3 |

| Chlorophenyl C-5' | 127.9 |

| Chlorophenyl C-6' | 123.4 |

Data derived from a related acetamide derivative. arkat-usa.org

Infrared (IR) Spectroscopy and Vibrational Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of the functional groups present in this compound. The spectrum typically displays prominent absorption bands corresponding to C-H, C=C, and C-N stretching and bending vibrations within the aromatic rings, as well as the C-Cl stretching frequency.

For instance, in a related pyrazole derivative, characteristic IR absorption bands were observed for C-H stretching of the aromatic rings around 3115 cm⁻¹, C=C and C=N stretching vibrations within the 1492-1594 cm⁻¹ range, and C-Cl stretching vibrations around 751 cm⁻¹. rsc.org The absence of N-H stretching bands confirms the substitution at the N-1 position of the pyrazole ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3115 | Medium |

| C=C/C=N Aromatic Ring Stretch | 1492-1594 | Strong |

| C-Cl Stretch | ~751 | Strong |

Data based on a similar pyrazole derivative. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound. The spectrum is expected to show absorption bands corresponding to π → π* transitions within the pyrazole and chlorophenyl rings.

Studies on similar pyrazole derivatives have reported absorption peaks in the region of 340-500 nm, which are attributed to π → π* transitions of the aromatic systems. researchgate.net The exact position and intensity of these absorption maxima are influenced by the substitution pattern and the solvent used.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.

LC-MS and APCI-MS for Molecular Weight and Fragmentation Patterns

Liquid chromatography-mass spectrometry (LC-MS) and atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) are utilized to ascertain the molecular weight and to study the fragmentation behavior of the compound. icm.edu.pl For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

In the analysis of a related compound, 1-(3-chlorophenyl)-1H-pyrazole, a molecular ion peak was observed at m/z 179.0369, which is consistent with its calculated molecular weight. rsc.org The fragmentation pattern can provide additional structural information by revealing the loss of specific fragments, such as the chlorophenyl group or parts of the pyrazole ring. For instance, in the mass spectrum of a related tetrazole-pyrazole hybrid, characteristic fragments corresponding to the tetrazole-chlorophenyl and aminopyrazole moieties were observed. vulcanchem.com

ESI-MS and High-Resolution Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) and its high-resolution counterparts (HR-ESI-MS) are pivotal techniques for confirming the molecular weight and elemental composition of pyrazole derivatives. In the analysis of a related compound, 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde, the mass spectrum provided definitive evidence for its structure. The spectrum displayed a molecular ion peak [M+] at m/z 288, which corresponds to the molecule containing the ³⁵Cl isotope, and another peak at m/z 290 for the molecule with the ³⁷Cl isotope. core.ac.uk The base peak was observed at m/z 288, corresponding to the molecular ion with the more abundant ³⁵Cl isotope. core.ac.uk This isotopic pattern is characteristic of monochlorinated compounds and confirms the presence of a single chlorine atom.

High-resolution mass spectrometry (HRMS) further refines this data, providing exact mass measurements that can confirm the elemental formula of the compound with high accuracy. mdpi.com For pyrazole libraries, ESI coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FTICR-MS) has been utilized for direct characterization, leveraging the technique's exceptional mass resolution and accuracy to identify individual compounds within complex mixtures. nih.gov Such techniques are indispensable for verifying the successful synthesis of target molecules like this compound and its derivatives. mdpi.comconnectjournals.com

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state, offering precise details on conformation, bond parameters, and intermolecular interactions.

Single-crystal X-ray diffraction studies on derivatives of this compound reveal key structural features. For instance, the compound 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde was found to crystallize in the triclinic crystal system with the space group P-1. core.ac.ukresearchgate.net This analysis allows for the precise determination of unit cell dimensions and the arrangement of molecules within the crystal lattice. core.ac.uk

The solid-state conformation is largely defined by the relative orientations of the planar ring systems. In various chlorophenyl-substituted pyrazoles, the phenyl and pyrazole rings are not coplanar. The dihedral angle, which measures the twist between these rings, is a critical conformational parameter. In one derivative, the dihedral angle between the mean planes of the 2-chlorophenyl ring and the pyrazole ring was determined to be 48.99°. core.ac.uk In another complex, 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, the dihedral angle between the pyrazole ring and the 2-chlorobenzene ring is 71.30 (9)°. iucr.org These significant twists are a common feature, arising from steric hindrance between the ortho-substituted chlorine atom and the pyrazole ring.

Detailed analysis of crystallographic data yields precise measurements of bond lengths and angles, which can be compared to standard values to understand electronic and steric effects. In the structure of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde, the bond lengths and angles were found to be within normal ranges, indicating a stable molecular structure. core.ac.uk

Key bond lengths within the pyrazole core and its substituents are crucial for structural confirmation. For example, the N1-N2 bond length in the pyrazole ring of the aforementioned derivative is 1.363 Å, and the C14-Cl1 bond length of the chlorophenyl group is 1.731 Å. core.ac.uk Variations in these values compared to other structures can provide insight into the electronic influence of different substituent groups.

The following table presents selected bond lengths and angles for a derivative, 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde, as determined by X-ray diffraction. core.ac.uk

| Bond/Angle | Atoms Involved | Value |

| Bond Length | N1-N2 | 1.363 Å |

| Bond Length | N1-C9 | 1.421 Å |

| Bond Length | C14-Cl1 | 1.731 Å |

| Bond Angle | C5-N2-N1 | 105.59° |

| Bond Angle | N2-N1-C9 | 118.68° |

| Bond Angle | C9-C14-Cl1 | 120.86° |

| Dihedral Angle | Phenyl Ring vs. Pyrazole Ring | 48.99° |

| Dihedral Angle | Thiophene Ring vs. Pyrazole Ring | 3.99° |

| Data sourced from a study on 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde. core.ac.uk |

For chlorophenyl-containing pyrazole structures, Hirshfeld analysis reveals the dominant forces stabilizing the crystal structure. In a study of a related compound, 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole, the most significant contributions to the crystal packing were from H···H (42.5%), H···C/C···H (35%), and H···Cl/Cl···H (12%) interactions. researchgate.netkastamonu.edu.tr This indicates that van der Waals forces and weaker hydrogen-bonding type contacts are the primary drivers of the supramolecular assembly. For other similar structures, Cl···H/H···Cl contacts can be even more prominent, accounting for up to 28.6% of interactions, highlighting the important role of the chlorine substituent in directing crystal packing. researchgate.net The analysis helps in understanding how molecules recognize each other in the solid state, which is fundamental to crystal engineering. rsc.org

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a crucial check for purity and provides experimental validation of the proposed elemental formula. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition of the synthesized compound.

For derivatives of this compound, elemental analysis has been consistently reported as a method of structural confirmation. For example, the analysis of 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde yielded results that were in excellent agreement with the calculated values for its molecular formula, C₁₄H₉ClN₂OS. core.ac.ukresearchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon | 58.23 | 58.18 |

| Hydrogen | 3.14 | 3.17 |

| Nitrogen | 9.70 | 9.65 |

| Data for 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde. core.ac.uk |

Similarly, for 1-(2-Chlorophenyl)-3-(thiophen-2-yl)-5-(4-(trifluoromethyl)phenyl)-4, 5-dihydro-1H-pyrazole, the CHN analysis was in strong agreement with the calculated values for the formula C₂₀H₁₄ClF₃N₂S. rjpbcs.com

| Element | Calculated (%) | Found (%) |

| Carbon | 59.04 | 58.99 |

| Hydrogen | 3.47 | 3.49 |

| Nitrogen | 6.89 | 6.91 |

| Data for 1-(2-Chlorophenyl)-3-(thiophen-2-yl)-5-(4-(trifluoromethyl)phenyl)-4, 5-dihydro-1H-pyrazole. rjpbcs.com |

This consistency across different derivatives underscores the reliability of elemental analysis in verifying the successful synthesis and purity of these heterocyclic compounds. iucr.org

Computational Chemistry and Theoretical Investigations of 1 2 Chlorophenyl Pyrazole

Density Functional Theory (DFT) Applications

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For 1-(2-Chlorophenyl)pyrazole, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are employed to model its properties in the gaseous phase. These calculations form the basis for the analyses discussed in the following sections.

Geometry optimization is a fundamental DFT application that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.

The non-planar structure of this compound is a key feature, primarily due to the rotational freedom between the pyrazole (B372694) and the 2-chlorophenyl rings. The dihedral angle between these two rings is a critical parameter determined through conformational analysis. This analysis involves rotating the phenyl ring relative to the pyrazole ring to identify the most energetically favorable orientation. The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric hindrance, which significantly influences the preferred conformation.

Table 1: Representative Optimized Geometric Parameters for Pyrazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.376 | |

| C3-N2 | 1.300 | |

| C1-N8 | 1.485 | |

| N8-C1-C20: 122.6 | ||

| C1-N8-N7: 110.4 | ||

| C-C (phenyl) |

Note: The data in this table is representative of pyrazole derivatives and is used for illustrative purposes. materialsciencejournal.org

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. icm.edu.plnih.gov

A smaller energy gap suggests that the molecule is more reactive and can be easily excited. emerginginvestigators.org For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the phenyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, might be distributed over the pyrazole and the chlorophenyl moiety, suggesting these as potential sites for nucleophilic attack. icm.edu.pl

Table 2: Representative Frontier Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.367 |

| ELUMO | -2.705 |

| Energy Gap (ΔE) | 3.662 |

Note: The data in this table is representative of similar heterocyclic compounds and is used for illustrative purposes. rroij.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. nih.gov

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom, highlighting these as nucleophilic centers. nih.govijbiotech.com The hydrogen atoms of the phenyl and pyrazole rings would exhibit positive potential, marking them as electrophilic sites. bhu.ac.in

Global Chemical Reactivity Descriptors (GCRDs) are derived from the energies of the HOMO and LUMO and provide quantitative measures of a molecule's reactivity and stability. ekb.eg Key GCRDs include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (EHOMO - ELUMO) / 2. A larger value indicates greater stability. emerginginvestigators.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). icm.edu.pl

Table 3: Representative Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.536 |

| Chemical Hardness (η) | 1.831 |

| Electrophilicity Index (ω) | 5.618 |

Note: The data in this table is representative and calculated from the HOMO/LUMO values in Table 2 for illustrative purposes. rroij.com

Theoretical vibrational analysis, performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. For complex molecules like this compound, this theoretical support is crucial for accurate spectral interpretation.

The calculated vibrational frequencies are often scaled by an empirical factor to correct for systematic errors inherent in the computational methods. Key vibrational modes for this molecule would include C-H stretching and bending in the phenyl and pyrazole rings, C-N stretching in the pyrazole ring, and the C-Cl stretching vibration. researchgate.net

Table 4: Representative Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Scaled) | Experimental |

| C-H stretch (aromatic) | 3081-3026 | 3022 |

| C=C stretch (aromatic) | 1580-1564 | 1597-1552 |

| C-H in-plane bend | 1378-1081 | 1373-1070 |

| C-Cl stretch | 665 | 670 |

Note: The data in this table is representative of similar aromatic and heterocyclic compounds and is used for illustrative purposes. researchgate.netderpharmachemica.com

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the DFT-computed wavefunction. bhu.ac.in These charges provide insight into the distribution of electron density across the molecule and can help in understanding its electrostatic interactions.

In this compound, the Mulliken charges would likely show that the nitrogen atoms and the chlorine atom carry a negative charge, reflecting their higher electronegativity. nih.gov Conversely, the carbon and hydrogen atoms would generally have positive charges. This charge distribution is consistent with the information obtained from MEP mapping and is fundamental to understanding the molecule's polarity and intermolecular interactions. materialsciencejournal.org

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone of modern computational chemistry for studying the electronic excited states of molecules. It allows for the prediction of various photophysical properties, providing a theoretical basis for understanding how molecules like this compound interact with light.

Prediction of Electronic Absorption Spectra and Oscillator Strengths

TD-DFT calculations are widely used to predict the electronic absorption spectra of organic molecules. By calculating the energies of vertical electronic transitions from the ground state to various excited states, one can estimate the maximum absorption wavelengths (λmax). The intensity of these transitions is predicted by the oscillator strength (f), a dimensionless quantity that is proportional to the transition probability.

For a series of newly synthesized chlorophenyl-substituted pyrazolone (B3327878) derivatives, which are structurally related to this compound, TD-DFT calculations have been employed to forecast their photophysical characteristics. icm.edu.pl Using the B3LYP functional with a 6-31G(d) basis set, the absorption spectra and oscillator strengths were estimated. icm.edu.pl The results from these theoretical calculations often show good agreement with experimental UV-Visible spectra, validating the computational approach. materialsciencejournal.org For instance, in studies of similar pyrazole derivatives, the calculated absorption wavelengths tend to increase with the extension of conjugated systems within the molecule. researchgate.net

Below is a representative table of computed TD-DFT data for related chlorophenyl-substituted pyrazolone molecules, illustrating the typical outputs of such calculations. icm.edu.pl

Table 1: Computed TD-DFT Absorption Wavelengths (λmax) and Oscillator Strengths (f) of Representative Chlorophenyl-Substituted Pyrazolone Molecules

| Compound | λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| 5a | 359.5 | 0.201 |

| 5b | 368.1 | 0.298 |

| 5c | 375.4 | 0.354 |

Data sourced from a study on chlorophenyl-substituted pyrazolone derivatives and is intended to be illustrative for the class of compounds. icm.edu.pl

Characterization of Charge-Transfer Transitions

TD-DFT is also instrumental in characterizing the nature of electronic transitions. For many pyrazole derivatives, the lowest energy electronic excitations are dominated by charge-transfer (CT) transitions. icm.edu.plresearchgate.net These transitions involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO).

In computational studies on chlorophenyl-substituted pyrazolones, analysis of the molecular orbitals has shown that the HOMO is often delocalized across the entire π-system, including the chlorophenyl ring. icm.edu.pl In contrast, the LUMO may be localized on a different part of the molecule. icm.edu.pl The lowest excitation typically involves a HOMO-LUMO transition, signifying a significant shift of electron density from one region of the molecule to another in the excited state. researchgate.net This intramolecular charge transfer is a key feature that dictates the photophysical and electronic properties of these compounds.

Reaction Mechanism Elucidation

DFT calculations are a powerful asset for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.

Transition State Analysis for Reaction Pathways

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy reaction pathway. github.io Locating and characterizing the geometry and energy of a transition state is fundamental to understanding the kinetics of a reaction. For pyrazole derivatives, DFT methods have been successfully used to analyze reaction pathways, such as N-alkylation. researchgate.net

In a theoretical study on the N-alkylation of pyrazole derivatives with halomethanes, detailed analysis of transition-state energies showed that the reaction preferentially occurred at the N2 nitrogen atom of the pyrazole ring. researchgate.net Such analyses provide critical insights into the regioselectivity of reactions involving the pyrazole core. Similarly, in a study of the cycloaddition of CO2 to a 3-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole, DFT calculations were performed to map the reaction coordinate and identify the transition states for different mechanistic pathways. acs.org The vibrational analysis of a calculated transition state structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Intrinsic Reaction Coordinate (IRC) Calculations to Confirm Reaction Paths

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it correctly connects the desired reactants and products. github.iorowansci.com An IRC calculation involves following the minimum energy path downhill from the transition state in both the forward and backward directions. rowansci.comepfl.ch This traces the trajectory that the molecule follows during the reaction, confirming the link between the transition state and the local minima of the reactants and products on the potential energy surface. acs.org

This technique has been applied to elucidate the mechanisms of various reactions involving pyrazole derivatives. For example, IRC calculations were used to confirm the reaction mechanisms in the N-alkylation of pyrazoles by halomethanes and to connect the transition states with the corresponding local minima in the cycloaddition of CO2 to a substituted chlorophenyl pyrazole. researchgate.netacs.org These calculations are essential for validating a proposed reaction mechanism and ensuring that the identified saddle point is the true transition state for the reaction of interest. epfl.ch

Tautomerism and Conformational Stability Studies

Theoretical calculations are highly effective for studying the relative stabilities of different isomers, such as tautomers and conformers. For heterocyclic compounds like this compound, both tautomerism and conformational flexibility are important considerations.

Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a well-known phenomenon in pyrazole chemistry. researchgate.net While for the parent pyrazole the two tautomers are identical, substitution on the carbon atoms can lead to distinct tautomers with different stabilities. Theoretical studies on substituted pyrazoles have shown that the relative stability of tautomers is significantly influenced by the electronic nature of the substituents. researchgate.net

In addition to tautomerism, the conformational freedom of this compound is primarily related to the rotation around the single bond connecting the phenyl and pyrazole rings. The relative orientation of these two rings is defined by the dihedral angle. X-ray crystallography studies of related, more complex molecules like 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34) reveal significant twisting between the pyrazole and chlorophenyl rings. nih.gov In this specific structure, the dihedral angle between the pyrazole ring and the 2-chlorophenyl ring was found to be 71.30 (9)°. nih.gov Such a non-planar conformation is expected to be a common feature, arising from the need to minimize steric hindrance between the ortho-chloro substituent and the pyrazole ring. DFT calculations can be used to explore the potential energy surface associated with this rotation to identify the most stable conformers and the energy barriers between them.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole (TRAM-34) |

| 3-(4-chlorophenyl)-5-(4-hydroxyphenyl)-1H-pyrazole |

Prediction of Molecular Descriptors Relevant to Reactivity

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational methods, particularly DFT, allow for the prediction of several molecular descriptors that quantify and predict a molecule's reactivity. nih.gov Central to this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy (EHOMO) is associated with the molecule's capacity to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmaterialsciencejournal.org This can indicate that an inevitable charge transfer occurs within the molecule. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to further characterize a molecule's behavior. nih.gov These include:

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from a system. nih.gov

Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2, it quantifies the resistance of a molecule to a change in its electron distribution or charge transfer. nih.govresearchgate.net Hard molecules have a large energy gap, while soft molecules have a small one.

Global Softness (σ): As the reciprocal of hardness (σ = 1/η), it describes the capacity of a molecule to accept electrons. nih.gov

Electrophilicity Index (ω): Calculated as ω = μ² / 2η, this descriptor measures the propensity of a species to accept electrons. nih.govicm.edu.pl

Theoretical studies on various pyrazole derivatives provide insight into how these descriptors are applied. For instance, in a study of chlorophenyl-substituted pyrazolone derivatives, Global Chemical Reactivity Descriptors (GCRD) were used to evaluate molecular stability and reactivity. researchgate.neticm.edu.pl DFT optimization of different pyrazole derivatives using methods like B3LYP/6-311G has highlighted the importance of HOMO and LUMO energies in predicting their biological potential. nih.gov For one chalcone (B49325) derivative, a lower HOMO-LUMO energy gap was shown to correlate with inevitable charge transfer within the molecule. materialsciencejournal.org

The table below presents calculated reactivity descriptors for several pyrazole derivatives, illustrating the application of these computational analyses.

Table 1: Calculated Molecular Descriptors Relevant to Reactivity for Various Pyrazole Derivatives.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (CPMPP) | B3LYP/6-311++G(d,p) | - | - | - | materialsciencejournal.org |

| (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CPMPP) | B3LYP/6-31G(d,p) | - | - | 4.06 | materialsciencejournal.org |

| Generic Pyrazole Derivative | MP2//3-21G | - | - | 5.98 | researchgate.net |

| Generic Pyrazole Derivative | DFT//B3LYP | - | - | 4.105 | researchgate.net |

| Non-fullerene acceptor DTS(FBTTh2)2R1 | M06/6-31G(d,p) | - | - | 2.331 | nih.gov |

Nonlinear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry, often found in donor-π-acceptor (D-π-A) architectures, are of great interest for their nonlinear optical (NLO) properties. scirp.orgijeat.org These properties are crucial for applications in optoelectronics, including optical switching and data storage. Pyrazole derivatives have been investigated as potential NLO materials due to their versatile structures that can be tailored to enhance these effects. eurjchem.comresearchgate.net

Computational quantum chemistry is a vital tool for predicting and understanding the NLO response of molecules before their synthesis. eurjchem.com DFT calculations are employed to determine key NLO-related parameters:

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for phenomena like second-harmonic generation. It is a key indicator of a molecule's potential for NLO applications. eurjchem.com

Second Hyperpolarizability (γ): Relates to the third-order NLO response. scirp.org

The magnitude of these properties, particularly the first hyperpolarizability (β), is often compared to that of well-known reference materials like urea (B33335) or para-nitroaniline (pNA) to gauge the potential of a new compound. ijeat.orgeurjchem.com

Theoretical studies on pyrazole derivatives have demonstrated their NLO potential. For (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, a combination of experimental techniques and second-order Møller-Plesset perturbation theory (MP2) calculations yielded a first hyperpolarizability (β) value of 40 × 10⁻³⁰ cm⁵/esu, which showed good agreement with the experimental value of 45 ± 2 × 10⁻³⁰ cm⁵/esu. nih.gov In another study, the NLO properties of bis-spiropiperidinone/pyrazole derivatives were investigated at the DFT-B3LYP/6-311G(d,p) level of theory, and the calculated first hyperpolarizability (βtot) was compared with that of pNA. eurjchem.com Similarly, a benzimidazolylpyrazolylacrylonitrile derivative was found to have a calculated β value 7.6 times greater than that of urea, indicating its promise as an NLO material. ijeat.org

The table below summarizes the calculated NLO properties for several pyrazole derivatives from the literature.

Table 2: Calculated Nonlinear Optical (NLO) Properties for Various Pyrazole Derivatives.

| Compound | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | MP2/6-311+G(d) | - | 40 x 10-30 | nih.gov |

| Benzimidazolylpyrazolylacrylonitrile derivative | - | - | 7.6 times that of urea | ijeat.org |

| Bis-spiropipridinon/pyrazole derivatives | DFT-B3LYP/6-311G(d,p) | - | Compared to p-Nitroaniline | eurjchem.com |

Mentioned Compounds

Coordination Chemistry of 1 2 Chlorophenyl Pyrazole As a Ligand

Ligand Design and Synthesis of Pyrazole-Based Complexes

The synthesis of pyrazole-based ligands is a cornerstone of modern coordination chemistry, enabling the creation of tailored molecules for specific applications in catalysis, materials science, and medicinal chemistry. bohrium.comorganic-chemistry.org The general approach to synthesizing N-arylpyrazoles, such as 1-(2-Chlorophenyl)pyrazole, often involves the condensation reaction between a 1,3-dicarbonyl compound and an arylhydrazine. rsc.org This method allows for a variety of substituents to be introduced onto the pyrazole (B372694) ring, thereby tuning the electronic and steric properties of the resulting ligand. organic-chemistry.org

Variations of this synthetic route can produce a wide array of pyrazole derivatives. For instance, the reaction of 1,3-bis(het)aryl-monothio-1,3-diketones with arylhydrazines provides a regioselective pathway to 1-aryl-3,5-bis(het)arylpyrazoles. organic-chemistry.org Another approach involves the copper-mediated tandem ring-opening and cyclization of cyclopropanols with aryldiazonium salts, which has proven to be a general method for synthesizing structurally diverse N-arylpyrazoles with high efficiency and regioselectivity. rsc.org

While specific literature detailing the synthesis of unsubstituted this compound for coordination chemistry applications is limited, related derivatives have been synthesized and characterized. For example, 1-(2-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde has been prepared and its crystal structure determined, showcasing the synthetic accessibility of functionalized this compound ligands. The synthesis of such derivatives often involves multi-step procedures, starting from simpler pyrazole precursors.

The design of these ligands is crucial as the substituents on the pyrazole ring can significantly influence the properties of the resulting metal complexes. The presence of a chlorophenyl group at the N1 position, as in this compound, can affect the electron density on the pyrazole ring and introduce steric constraints, which in turn dictate the coordination geometry and stability of the metal complexes. ajgreenchem.com

Formation of Transition Metal Complexes

The pyrazole moiety is an excellent ligand for a wide range of metal ions due to the presence of two nitrogen atoms with available lone pairs for coordination. The coordination can occur through the sp2-hybridized "pyridinic" nitrogen atom, and in the case of deprotonated pyrazoles (pyrazolates), both nitrogen atoms can bridge two metal centers. ajgreenchem.commdpi.com The formation of transition metal complexes with this compound would be expected to follow these general principles, although specific experimental details for this ligand are not extensively documented.